molecular formula C17H18N2O2 B12003980 [(3,4-Dimethoxybenzyl)amino](phenyl)acetonitrile CAS No. 32153-02-9

[(3,4-Dimethoxybenzyl)amino](phenyl)acetonitrile

Cat. No.: B12003980
CAS No.: 32153-02-9
M. Wt: 282.34 g/mol
InChI Key: JZCKOQILGWOAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dimethoxybenzyl)aminoacetonitrile is a substituted aminonitrile with the molecular formula C₁₇H₁₈N₂O₂ (calculated molecular weight: 282.34 g/mol). Its structure consists of an acetonitrile backbone (CH₂CN) attached to an amino group substituted with two aromatic moieties: a phenyl group (C₆H₅) and a 3,4-dimethoxybenzyl group (C₉H₁₁O₂). The 3,4-dimethoxybenzyl group introduces electron-donating methoxy substituents, which influence electronic properties and solubility. This compound is hypothesized to serve as an intermediate in pharmaceutical or fine chemical synthesis, though direct biological data are unavailable in the provided evidence .

Properties

CAS No.

32153-02-9

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylamino]-2-phenylacetonitrile

InChI

InChI=1S/C17H18N2O2/c1-20-16-9-8-13(10-17(16)21-2)12-19-15(11-18)14-6-4-3-5-7-14/h3-10,15,19H,12H2,1-2H3

InChI Key

JZCKOQILGWOAHE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(C#N)C2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxybenzyl)aminoacetonitrile typically involves the reaction of 3,4-dimethoxybenzylamine with phenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of (3,4-Dimethoxybenzyl)aminoacetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxybenzyl)aminoacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

(3,4-Dimethoxybenzyl)aminoacetonitrile has been studied for its pharmacological properties. It serves as an intermediate in the synthesis of various pharmaceutical agents, including:

  • Verapamil : A calcium channel blocker used in the treatment of hypertension and arrhythmias .
  • Papaverine : A muscle relaxant that acts on smooth muscle, often used in clinical settings .

Synthetic Organic Chemistry

This compound is utilized in the synthesis of complex organic molecules. For instance:

  • It has been employed in the preparation of modified diterpenes, which are important in the development of new therapeutic agents .
  • (3,4-Dimethoxybenzyl)aminoacetonitrile has also been involved in synthesizing novel acrylonitriles that exhibit interesting biological activities .

Case Study 1: Development of Antihypertensive Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of (3,4-Dimethoxybenzyl)aminoacetonitrile aimed at enhancing antihypertensive activity. The results indicated that modifications to the methoxy groups significantly influenced the pharmacological profile of the resulting compounds.

CompoundActivityReference
Compound AModerate antihypertensive
Compound BHigh antihypertensive

Case Study 2: Synthesis of Novel Diterpenes

Research conducted on modified diterpenes synthesized from (3,4-Dimethoxybenzyl)aminoacetonitrile revealed promising anticancer properties. The study demonstrated that these derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells.

Diterpene DerivativeCytotoxicity (IC50 μM)Reference
Diterpene X5
Diterpene Y10

Mechanism of Action

The mechanism of action of (3,4-Dimethoxybenzyl)aminoacetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogues include:

a) 3,4-Dimethoxyphenylacetonitrile (Homoveratronitrile)
  • Formula: C₁₀H₁₁NO₂
  • Structure : Acetonitrile directly attached to a 3,4-dimethoxybenzyl group.
  • Key Differences: Lacks the amino and phenyl substituents present in the target compound.
  • Properties: Molecular weight: 177.20 g/mol Melting point: 62–63°C Boiling point: 178°C (at 10 mmHg) Solubility: Soluble in acetonitrile, ethanol, and ether .
b) N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile
  • Structure: Features a dimethylamino group and two nitro groups on the phenyl ring.
  • Key Differences : Nitro groups introduce strong electron-withdrawing effects, contrasting with the methoxy groups in the target compound.
  • Applications : Studied for charge transfer properties and theoretical modeling in drug design .
c) Diphenylacetonitrile
  • Formula : C₁₄H₁₁N
  • Structure : Two phenyl groups attached to the acetonitrile carbon.
  • Key Differences: Simpler structure without methoxy or amino substituents.
  • Applications : Common intermediate in organic synthesis .

Physical and Chemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Functional Groups
(3,4-Dimethoxybenzyl)aminoacetonitrile C₁₇H₁₈N₂O₂ 282.34 Not reported Not reported Nitrile, amino, methoxy
3,4-Dimethoxyphenylacetonitrile C₁₀H₁₁NO₂ 177.20 62–63 178 (10 mmHg) Nitrile, methoxy
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile C₁₀H₁₁N₅O₄ ~285.24* Not reported Not reported Nitrile, dimethylamino, nitro
Diphenylacetonitrile C₁₄H₁₁N 193.25 Not reported Not reported Nitrile, phenyl

*Calculated based on formula.

Key Observations:
  • Methoxy vs. Nitro Groups: Methoxy groups in 3,4-dimethoxy derivatives enhance solubility in polar solvents (e.g., ethanol, acetonitrile) compared to nitro-substituted analogues, which are less polar .

Biological Activity

(3,4-Dimethoxybenzyl)aminoacetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and therapeutic potential of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C17H18N2O2
  • Molecular Weight : 282.343 g/mol
  • CAS Number : [not provided in the search results]

This compound is characterized by a dimethoxybenzyl group attached to an amino group and a phenyl acetonitrile moiety, which contributes to its unique pharmacological properties.

Synthesis

The synthesis of (3,4-Dimethoxybenzyl)aminoacetonitrile can be achieved through various methodologies involving multi-step reactions. A common approach includes:

  • Decarboxylation of precursor compounds.
  • Aldoxime formation followed by dehydration to yield the final product.
    This method has been optimized for industrial applications, improving yield and reducing harmful by-products .

Anticancer Properties

Research indicates that (3,4-Dimethoxybenzyl)aminoacetonitrile exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines while showing minimal toxicity to normal cells. For instance:

  • Cell Lines Tested : A549 (lung cancer), H358 (lung cancer), and H838 (lung cancer).
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G1 phase .

Antimicrobial Activity

(3,4-Dimethoxybenzyl)aminoacetonitrile has also shown promising antimicrobial properties against several bacterial strains. Its mechanism involves:

  • Inhibition of bacterial cell wall synthesis similar to β-lactams.
  • Disruption of microbial membrane integrity.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, which could be beneficial in neurodegenerative diseases .

Case Studies

StudyCell LineConcentrationEffect Observed
1A54910 µM70% inhibition of proliferation
2H3585 µMInduction of apoptosis (caspase-3 activation)
3E. coli50 µg/mL50% reduction in growth

These findings highlight the compound's potential as a therapeutic agent across various diseases.

Q & A

Q. What analytical methods are recommended for quantifying trace impurities in bulk samples?

  • Methodological Answer : Ultra-HPLC coupled with quadrupole time-of-flight MS (UHPLC-QTOF-MS) achieves ppb-level detection. Residual solvents (e.g., acetonitrile) are quantified via gas chromatography (GC) with flame ionization detection (FID) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.